
Benzetimide
Vue d'ensemble
Description
Benzetimide is a synthetic compound belonging to the benzimidazole family. It is a white, odorless, crystalline solid that is soluble in water and organic solvents. This compound has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to drug development and environmental studies. In addition, this compound has been used as a catalyst in organic synthesis and as a laboratory reagent.
Applications De Recherche Scientifique
Recherche en neurosciences
Le Benzetimide a été utilisé dans la recherche en neurosciences pour étudier le rôle des récepteurs muscariniques de l’acétylcholine (mAChR) dans le système nerveux central. En bloquant ces récepteurs, les chercheurs peuvent étudier les effets sur les voies et les fonctions neurologiques, telles que l’apprentissage, la mémoire et le contrôle moteur. Cela a des implications pour la compréhension de maladies comme la maladie d’Alzheimer et la maladie de Parkinson .
Études en ophtalmologie
En ophtalmologie, la capacité du this compound à induire la mydriase, ou dilatation de la pupille, le rend précieux pour les examens oculaires et les interventions chirurgicales. Il aide à étudier les effets de l’antagonisme des récepteurs muscariniques sur les fonctions oculaires et peut être utilisé pour développer des traitements contre des affections comme l’uvéite et le glaucome .
Recherche sur les agents antiparkinsoniens
Le this compound a été étudié comme agent antiparkinsonien potentiel. Ses propriétés anticholinergiques peuvent aider à soulager les symptômes de la maladie de Parkinson, tels que les tremblements et la rigidité musculaire. La recherche dans ce domaine vise à développer des traitements plus efficaces avec moins d’effets secondaires par rapport aux médicaments actuels .
Médecine vétérinaire
Le composé a des applications en médecine vétérinaire, en particulier dans le traitement de la diarrhée chez les bovins et les veaux. En inhibant les récepteurs de l’acétylcholine dans le tractus gastro-intestinal, le this compound peut réduire la motilité et les sécrétions intestinales, ce qui procure un soulagement des troubles gastro-intestinaux .
Études pharmacologiques
Le this compound sert d’outil dans les études pharmacologiques pour comprendre la pharmacodynamique et la pharmacocinétique des antagonistes des récepteurs muscariniques. Il contribue au développement de nouveaux médicaments ayant des profils similaires ou améliorés pour traiter diverses affections influencées par les récepteurs muscariniques .
Recherche sur les interactions médicamenteuses
Les chercheurs utilisent le this compound pour étudier les interactions médicamenteuses, en particulier la façon dont les antagonistes des récepteurs muscariniques interagissent avec d’autres médicaments. Cela est crucial pour prédire et gérer les effets secondaires potentiels lorsque plusieurs médicaments sont administrés simultanément .
Safety and Hazards
Mécanisme D'action
Target of Action
Benzetimide, also known as the (-)-enantimorph of dexetimide , primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
This compound acts as a muscarinic antagonist . This means it binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine, a neurotransmitter. By doing so, it inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other areas of the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can alter the function of various organ systems throughout the body, potentially leading to therapeutic effects. For instance, this compound has been used to treat neuroleptic-induced parkinsonism , a condition characterized by movement and muscle control problems.
Analyse Biochimique
Biochemical Properties
Benzetimide interacts with the muscarinic acetylcholine receptor, acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The nature of this interaction is competitive, as this compound competes with acetylcholine for the same binding site on the receptor .
Cellular Effects
This compound’s antagonistic action on the muscarinic acetylcholine receptor can have various effects on cells. For example, it can inhibit the activation of certain cell signaling pathways that are normally triggered by acetylcholine. This can influence various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the muscarinic acetylcholine receptor. This binding prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of receptor activation. These effects can include changes in gene expression and cellular metabolism .
Propriétés
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046173 | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14051-33-3 | |
| Record name | Benzetimide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



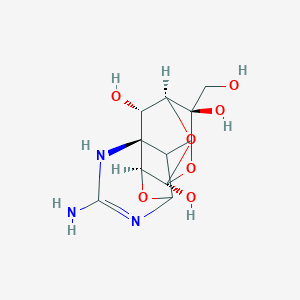
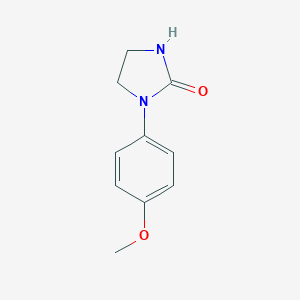

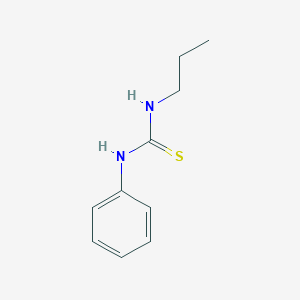
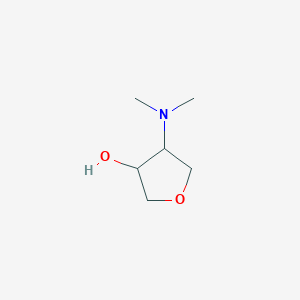
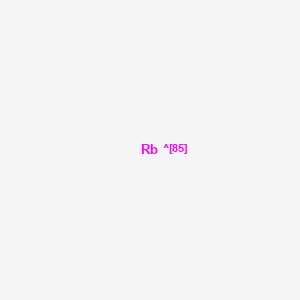

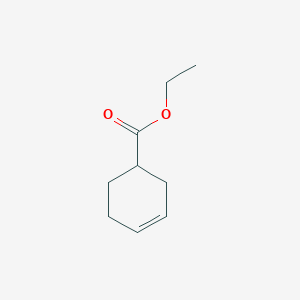
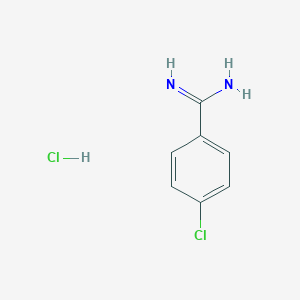


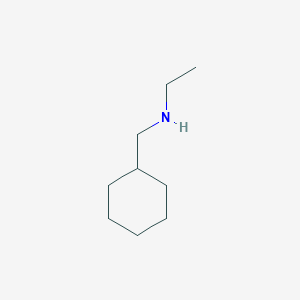
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
